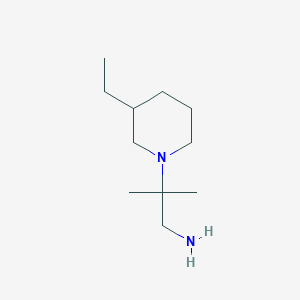

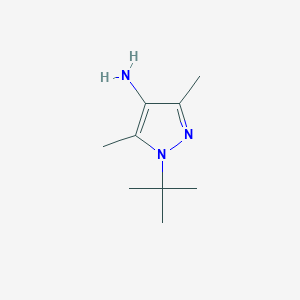

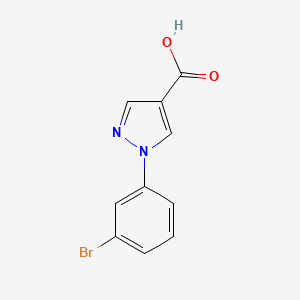

![molecular formula C17H17FOS B1371179 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one CAS No. 1157426-98-6](/img/structure/B1371179.png)

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one is a small organic molecule that has recently been studied for its potential in various scientific research applications. It is a relatively new compound and its structure is of particular interest due to its unique and complex chemical features. This compound is a derivative of a sulfonyl group, which is an important functional group in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry Applications

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one has applications in organometallic chemistry. For instance, its chromium tricarbonyl complex undergoes intramolecular nucleophilic substitution, leading to the formation of chroman complexes (Houghton, Voyle, & Price, 1983).

Spectroscopic and Computational Studies

This compound has relevance in spectroscopy and computational chemistry. Its derivatives have been characterized by techniques like FTIR, UV–Vis, and multinuclear NMR spectroscopy. The geometries of these compounds were optimized using density functional theory (DFT) methods, providing insights into their structural and electronic properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Crystallography

In crystallography, this compound forms molecular complexes with alcohols, as shown by X-ray crystallography studies. These studies reveal detailed structural information, which is crucial in understanding molecular interactions and properties (Toda, Tanaka, & Mak, 1985).

Fluorescent Molecular Probes

This compound contributes to the development of fluorescent molecular probes. It has been used to create new fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, which are useful in studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Photochemical Studies

In the field of photochemistry, derivatives of this compound exhibit distinct photochemical behaviors. They undergo photocyclization to form products like flavones, which is significant for understanding photochemical reaction pathways (Košmrlj & Šket, 2007).

Fuel Cell Applications

Compounds related to 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one have applications in fuel cell technology. Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using related compounds, show promising properties for use in fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)sulfanyl-3-(2-fluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FOS/c1-12-7-8-13(2)17(9-12)20-11-15(19)10-14-5-3-4-6-16(14)18/h3-9H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVNLQUDPJFLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(=O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

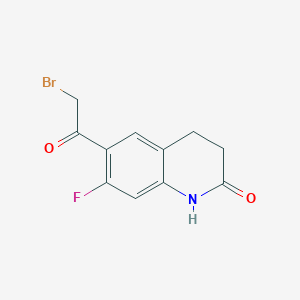

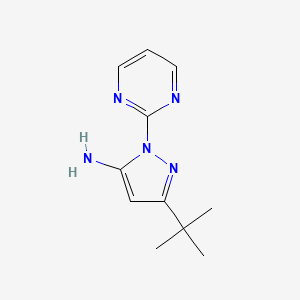

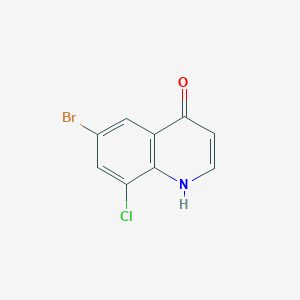

![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

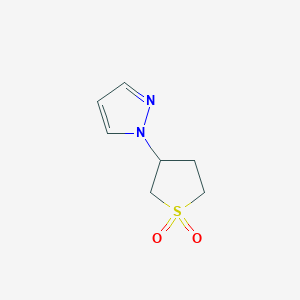

![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)